N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethyl-substituted benzene ring linked to a piperidin-4-ylmethyl group. The piperidine moiety is further substituted with a 2-methoxyethyl chain at the nitrogen atom. The compound’s design combines lipophilic (3,4-dimethylbenzene) and polar (2-methoxyethyl-piperidine) elements, which may optimize solubility and bioavailability .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)18-13-16-6-8-19(9-7-16)10-11-22-3/h4-5,12,16,18H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGBWPREAFAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions to yield 1-(2-methoxyethyl)piperidine. This intermediate is then subjected to a reductive amination reaction with 3,4-dimethylbenzenesulfonyl chloride in the presence of a reducing agent such as sodium cyanoborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzenesulfonamide moiety can inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Example 53 (Patent Compound)
Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Features:
- Contains a pyrazolo[3,4-d]pyrimidinyl core with fluorinated aromatic substituents.
- Sulfonamide group is attached to a fluorinated benzene ring.
- Molecular Weight : 589.1 g/mol; Melting Point : 175–178°C .
Comparison : - The fluorine atoms likely improve metabolic stability but reduce solubility compared to the 2-methoxyethyl group in the target compound.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
Structure : Features a pyridine ring linked to an aniline group and a 4-methylbenzenesulfonamide moiety.
Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
Comparison :
- The absence of a piperidine or methoxyethyl group limits its interaction with amine-sensitive targets. The simpler structure may result in lower binding affinity compared to the target compound’s piperidine-methoxyethyl motif.
Goxalapladib (CAS 412950-27-7)
Structure : Contains a naphthyridine core, trifluoromethyl biphenyl, and a 1-(2-methoxyethyl)piperidin-4-yl group.
Therapeutic Use : Investigated for atherosclerosis treatment .
Molecular Weight : 718.80 g/mol.
Comparison :
- Shares the 1-(2-methoxyethyl)piperidin-4-yl group with the target compound, suggesting similar pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration). However, Goxalapladib’s naphthyridine and trifluoromethyl groups confer distinct electronic and steric properties, likely enhancing its potency in enzyme inhibition.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s lower molecular weight (~380 vs. 718.80 for Goxalapladib) suggests improved bioavailability and synthetic accessibility.
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a sulfonamide group, which are known to interact with various biological targets. The unique structural characteristics of this compound make it a candidate for further research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Sulfonamides are known to mimic natural substrates, allowing them to interfere with metabolic processes. The piperidine moiety may also interact with various receptors or ion channels, further influencing physiological responses.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical in the folate synthesis pathway. The potential of this compound to act against bacterial strains remains an area for exploration.
Anti-inflammatory Effects
There is evidence suggesting that sulfonamides can exert anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in conditions characterized by inflammation.
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that compounds similar to this compound can exhibit significant potency in inhibiting cell proliferation in various cancer cell lines. For example, derivatives of sulfonamides have shown activity against tumor cells by interfering with signaling pathways essential for cell growth.
- In Vivo Characterization : Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary findings suggest that the compound could be effective in reducing tumor growth in xenograft models, indicating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the piperidine ring and sulfonamide group significantly impact biological activity. For example, altering substituents on the aromatic ring can enhance potency and selectivity against specific targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| Compound A | Sulfonamide with piperidine | Antimicrobial, anti-inflammatory | Effective against MRSA |
| Compound B | Piperidine derivative | Anticancer | Inhibits tumor growth in vitro |
| N-(2-Methoxyethyl)piperidine analog | Similar piperidine structure | Varies based on substitutions | Enhanced solubility and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
